![molecular formula C8H4F5NO4 B1410408 1-Difluoromethoxy-2-nitro-3-(trifluoromethoxy)benzene CAS No. 1803825-59-3](/img/structure/B1410408.png)
1-Difluoromethoxy-2-nitro-3-(trifluoromethoxy)benzene
Overview
Description
“1-Difluoromethoxy-2-nitro-3-(trifluoromethoxy)benzene” is a novel compound. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . The trifluoromethoxy group is finding increased utility as a substituent in bioactives .
Synthesis Analysis
The synthesis of such compounds is a topic of ongoing research. Trifluoromethyl ethers, which include the trifluoromethoxy group, are synthesized in pharmaceutical research on a routine basis . The mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen which makes subsequently the nucleophilic substitution by a fluoride possible .Chemical Reactions Analysis
The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes using palladium catalysis was explored . High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base .Scientific Research Applications
1. Dissociative Electron Attachment Studies
1-Difluoromethoxy-2-nitro-3-(trifluoromethoxy)benzene and its derivatives have been studied in dissociative electron attachment (DEA) experiments. These studies focus on the interactions of electrons with the molecule, leading to the observation of transient negative ions and the formation of various dissociation products. Such studies are crucial for understanding the electron-induced processes in these molecules (Wnorowska, Kočišek, & Matejčík, 2014).
2. Synthesis and Nucleophilic Aromatic Substitution
The compound has been involved in synthesis processes, where nucleophilic aromatic substitution plays a key role. This includes the preparation of various fluorine-containing aromatic compounds through different synthetic pathways, highlighting its versatility as a precursor in organic synthesis (Ajenjo et al., 2016).
3. Vicarious Nucleophilic Substitution Reactions
The compound is used in vicarious nucleophilic substitutions (VNS) reactions. These reactions involve substituting hydrogen in the molecule with various carbanions, leading to the formation of differently substituted benzene derivatives. This demonstrates its utility in creating diverse chemical structures (Beier et al., 2011).
4. Application in Molecular Electronic Devices
Derivatives of 1-Difluoromethoxy-2-nitro-3-(trifluoromethoxy)benzene have been used in molecular electronic devices. These compounds exhibit unique properties like negative differential resistance, making them suitable for advanced electronic applications (Chen, Reed, Rawlett, & Tour, 1999).
Future Directions
Fluorine-containing compounds are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom . There has been an enormous increase in the use of fluorine-containing compounds for medicinal applications . Even more fluorinated drugs are predicted to be developed in the near future, as fluoro-organic compounds continue to attract attention in the field of chemistry and biochemistry .
properties
IUPAC Name |
1-(difluoromethoxy)-2-nitro-3-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO4/c9-7(10)17-4-2-1-3-5(6(4)14(15)16)18-8(11,12)13/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKCCDOFWXUKQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)[N+](=O)[O-])OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501193316 | |
Record name | Benzene, 1-(difluoromethoxy)-2-nitro-3-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501193316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Difluoromethoxy-2-nitro-3-(trifluoromethoxy)benzene | |
CAS RN |
1803825-59-3 | |
Record name | Benzene, 1-(difluoromethoxy)-2-nitro-3-(trifluoromethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803825-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-(difluoromethoxy)-2-nitro-3-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501193316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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